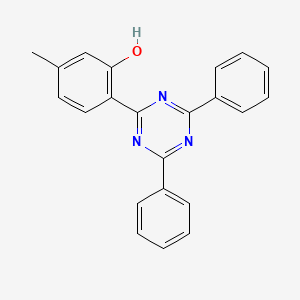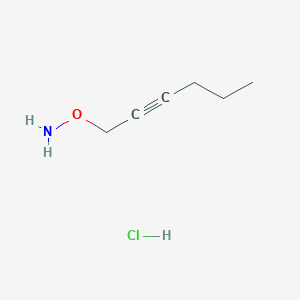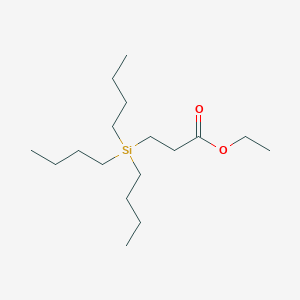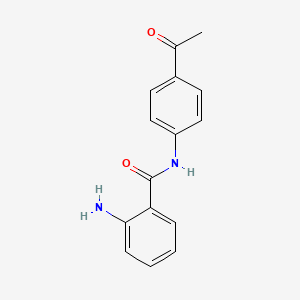![molecular formula C14H10O2S3 B14264655 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid CAS No. 138024-46-1](/img/structure/B14264655.png)
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields of chemistry and material science. This particular compound features a unique structure with multiple thiophene rings, making it an interesting subject for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid typically involves the formation of thiophene rings followed by their functionalization. One common method involves the use of thiophene-2-boronic acid pinacol ester as a starting material . The synthetic route may include steps such as:
- Formation of thiophene rings through cyclization reactions.
- Functionalization of the thiophene rings with acetic acid groups.
- Purification and isolation of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of thiophene rings to sulfoxides or sulfones.
Reduction: Reduction of thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene rings .
Wissenschaftliche Forschungsanwendungen
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-boronic acid pinacol ester
- 2,2’-Bithiophene-5-boronic acid pinacol ester
- 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde
Uniqueness
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid stands out due to its multiple thiophene rings and the presence of an acetic acid functional group. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
138024-46-1 |
|---|---|
Molekularformel |
C14H10O2S3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C14H10O2S3/c15-14(16)8-9-3-4-12(18-9)13-6-5-11(19-13)10-2-1-7-17-10/h1-7H,8H2,(H,15,16) |
InChI-Schlüssel |
CKNPUFPUUQOAQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)







![4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one](/img/structure/B14264654.png)
